Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Overview
Description
Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a useful research compound. Its molecular formula is C16H21BF2O4 and its molecular weight is 326.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, also known as 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid pinacol ester, is primarily used in metal-catalyzed carbon-carbon bond formation reactions . The primary targets of this compound are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Mode of Action
The mode of action of this compound involves its interaction with its targets in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathways involved in carbon-carbon bond formation . The downstream effects of these pathways include the formation of new organic compounds through the creation of new carbon-carbon bonds .
Pharmacokinetics
Boronic acids and their esters, such as this compound, are known to be only marginally stable in water . This could impact the bioavailability of the compound, as it may undergo hydrolysis in aqueous environments .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, expanding the diversity and complexity of chemical structures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, the environment in which this compound is used must be carefully considered to ensure its stability and effectiveness .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BF2O4/c1-6-21-13(20)16(18,19)11-7-9-12(10-8-11)17-22-14(2,3)15(4,5)23-17/h7-10H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKXMWVVPMNZCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(=O)OCC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BF2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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